5-Methoxy-6-methyl-1H-indazole
Overview
Description
5-Methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of a methoxy group at the 5-position and a methyl group at the 6-position of the indazole ring imparts unique chemical properties to this compound.
Scientific Research Applications
5-Methoxy-6-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Safety and Hazards
Future Directions
The future directions in the research of 1H- and 2H-indazoles, including 5-Methoxy-6-methyl-1H-indazole, involve the development of new synthetic approaches . These include the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Mechanism of Action
Target of Action
5-Methoxy-6-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including anti-inflammatory, anticancer, antidepressant, and antibacterial agents . .
Mode of Action
Indazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, which is used for the treatment of respiratory diseases .
Biochemical Pathways
Indazole derivatives have been found to affect various biological pathways, leading to their wide range of medicinal applications .
Result of Action
Indazole derivatives have been found to have a wide range of effects, including anti-inflammatory, anticancer, antidepressant, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 7.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-hydroxy-6-methyl-1H-indazole, while electrophilic substitution can introduce various functional groups at different positions on the indazole ring.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-indazole: Lacks the methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
6-Methyl-1H-indazole:
1H-indazole: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.
Uniqueness
5-Methoxy-6-methyl-1H-indazole is unique due to the presence of both the methoxy and methyl groups, which can influence its electronic properties, steric effects, and overall reactivity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
5-methoxy-6-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHAJHHPKQPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646667 | |
Record name | 5-Methoxy-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-61-2 | |
Record name | 5-Methoxy-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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